molecular formula C6H12N2OS B6602111 N'-hydroxythiane-4-carboximidamide CAS No. 2023024-20-4

N'-hydroxythiane-4-carboximidamide

Cat. No.: B6602111
CAS No.: 2023024-20-4
M. Wt: 160.24 g/mol
InChI Key: XKZCGRRQQYCBPA-UHFFFAOYSA-N
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Description

N'-Hydroxythiane-4-carboximidamide (C₆H₁₂N₂O₂) is a cyclic hydroxamic acid derivative characterized by a sulfur-containing thiane (tetrahydrothiopyran) ring substituted at the 4-position with a carboximidamide group and an N-hydroxy moiety. Its structure (SMILES: C1COCCC1/C(=N/O)/N) features a six-membered thiane ring, a hydroxamic acid functional group (-NH-OH), and a planar carboximidamide (-C(=NH)-NH₂) unit. This compound’s InChIKey (MWBJZODENFIFCL-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name

N'-hydroxythiane-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCGRRQQYCBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxythiane-4-carboximidamide can be achieved through a multi-step process. One common method involves the reaction of thiane-4-carboximidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of N’-hydroxythiane-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxythiane-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N’-hydroxythiane-4-carboximidamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of infections and as a neuroprotective agent. Its ability to modulate oxidative stress pathways is of particular interest .

Industry: N’-hydroxythiane-4-carboximidamide is used in the production of UV-curable coatings and adhesives. Its chemical properties make it suitable for creating durable and high-performance materials .

Mechanism of Action

The mechanism by which N’-hydroxythiane-4-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress pathways by acting as an antioxidant, reducing the levels of reactive oxygen species in cells. This action is particularly relevant in neuroprotective applications, where it helps to mitigate the damage caused by oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

N'-Hydroxy-1H-indole-4-carboximidamide (C₉H₉N₃O)

Pyridine-4-carboxamidoxime N-oxide (C₆H₇N₃O₂)

N-Hydroxyoctanamide (C₈H₁₇NO₂)

Structural and Physicochemical Properties:

Compound Molecular Formula Ring System Hydrogen Bond Donors/Acceptors XlogP Notable Features
N'-Hydroxythiane-4-carboximidamide C₆H₁₂N₂O₂ Thiane (S-containing) 3 donors, 2 acceptors ~0.9* Cyclic, sulfur-enhanced lipophilicity
N'-Hydroxy-1H-indole-4-carboximidamide C₉H₉N₃O Indole (aromatic) 3 donors, 2 acceptors 0.9 Aromatic π-system, higher complexity (217)
Pyridine-4-carboxamidoxime N-oxide C₆H₇N₃O₂ Pyridine (N-oxide) 2 donors, 4 acceptors N/A N-oxide group, strong H-bonding capacity
N-Hydroxyoctanamide C₈H₁₇NO₂ Linear chain 2 donors, 2 acceptors ~1.5 Aliphatic, higher hydrophobicity

*Estimated XlogP for thiane analog based on structural similarity to indole derivative.

Key Differences:

  • The indole derivative’s aromatic system enables π-π stacking interactions, advantageous in protein binding but may reduce solubility . Pyridine N-oxide’s electronegative N-oxide group increases polarity and hydrogen-bond acceptor capacity, favoring crystal packing and supramolecular interactions .
  • Hydrophobicity :

    • Linear N-Hydroxyoctanamide (XlogP ~1.5) is more lipophilic than cyclic analogs due to its aliphatic chain, while the thiane compound’s cyclic structure balances moderate hydrophobicity (XlogP ~0.9) with rigidity .
  • Hydrogen Bonding: The thiane and indole compounds share 3 H-bond donors, but the pyridine N-oxide’s additional acceptors (4 vs. 2) may enhance solubility in polar solvents .

Biological Activity

N'-Hydroxythiane-4-carboximidamide is a compound of significant interest in biological and medicinal chemistry due to its various biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

PropertyDetails
CAS Number 145709692
Molecular Formula C6H12N2OS
Molecular Weight 144.24 g/mol
IUPAC Name This compound
SMILES Notation C1CSCC1(C(=N\O)N)C(=O)N

These properties facilitate its interaction with biological systems, making it a candidate for further investigation.

The biological activity of this compound primarily revolves around its ability to interact with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and proliferation. This mechanism is akin to that of several known antibiotics, positioning this compound as a potential antimicrobial agent .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains like Staphylococcus aureus and Klebsiella pneumoniae. The compound's mechanism involves disrupting protein synthesis, leading to bacterial cell death .

Case Studies

  • In Vitro Studies : A study highlighted the efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The results suggest that the compound could serve as a basis for developing new antibiotics .
  • Synergistic Effects : In combination with other antimicrobial agents, this compound showed enhanced activity against multi-drug resistant bacteria. This synergy indicates potential for use in combination therapies, which are increasingly necessary in combating antibiotic resistance .

Research Findings

Recent studies have focused on the broader implications of this compound in medicinal chemistry:

  • Antiviral Properties : Preliminary findings suggest that the compound may also exhibit antiviral activity, although further research is necessary to elucidate these effects.
  • Toxicity and Safety : Toxicological assessments indicate that while this compound has low acute toxicity, it can cause skin and eye irritation at higher concentrations. Safety protocols should be established for laboratory handling .

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